molecular formula C15H17NO4 B14945516 4H-Isoxazol-5-one, 4-(3,4-diethoxybenzylidene)-3-methyl-

4H-Isoxazol-5-one, 4-(3,4-diethoxybenzylidene)-3-methyl-

Cat. No.: B14945516
M. Wt: 275.30 g/mol
InChI Key: BOMMUCDEGHPPOO-WQLSENKSSA-N
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Description

4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoxazolone ring substituted with a 3,4-diethoxyphenyl group and a methylidene group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzaldehyde and 3-methyl-5-isoxazolone.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-diethoxybenzaldehyde and 3-methyl-5-isoxazolone under specific conditions to form the desired product. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the isoxazolone ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE can be compared with similar compounds such as:

The uniqueness of 4-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C15H17NO4/c1-4-18-13-7-6-11(9-14(13)19-5-2)8-12-10(3)16-20-15(12)17/h6-9H,4-5H2,1-3H3/b12-8-

InChI Key

BOMMUCDEGHPPOO-WQLSENKSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=NOC2=O)C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=NOC2=O)C)OCC

Origin of Product

United States

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